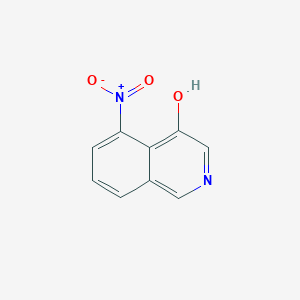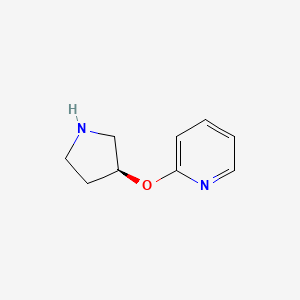
(S)-2-(Pyrrolidin-3-yloxy)-pyridine
説明
“(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester” is a chemical compound with the molecular formula C7H13NO3 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester” consists of a pyrrolidine ring attached to an acetic acid methyl ester group via an oxygen atom .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including compounds like "(S)-2-(Pyrrolidin-3-yloxy)-pyridine," are widely utilized in medicinal chemistry due to their saturated scaffold, which allows for efficient exploration of the pharmacophore space. The non-planarity of the pyrrolidine ring, attributed to pseudorotation, contributes significantly to the three-dimensional (3D) coverage of molecules, enhancing their bioactive profiles. This characteristic is particularly beneficial in designing drug candidates with select target selectivity, as it aids in the stereochemical contribution of molecules. Pyrrolidine-based compounds have been reported to exhibit diverse biological activities, facilitated by their ability to adopt different stereoisomers and spatial orientations, thus varying their binding modes to enantioselective proteins (Li Petri et al., 2021).
Pyridine Derivatives in Chemosensing
Pyridine derivatives, closely related to pyrrolidine-based compounds in structural terms, play a crucial role in chemosensing applications. These compounds are renowned for their high affinity for various ions and neutral species, making them effective chemosensors for the detection of different species in environmental, agricultural, and biological samples. The versatility of pyridine derivatives in analytical chemistry stems from their diverse biological activities, including antimicrobial, antioxidative, and anticancer properties, which further underscores their importance in scientific research and applications (Abu-Taweel et al., 2022).
Heterocyclic N-Oxide in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, which can be structurally related to pyrrolidine and pyridine scaffolds, demonstrate significant potential in organic synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates, playing pivotal roles in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their biological importance is highlighted by their applications in medicinal chemistry, where they exhibit anticancer, antibacterial, and anti-inflammatory activities. This diversity in functionality makes heterocyclic N-oxide derivatives, and by extension, pyrrolidine-based compounds, valuable tools in advancing chemistry and drug discovery projects (Li et al., 2019).
特性
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWWJMAFNEKFU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3204116.png)
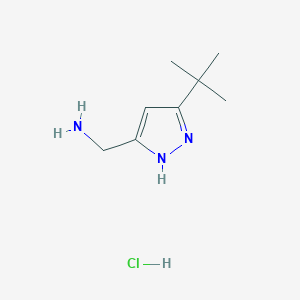

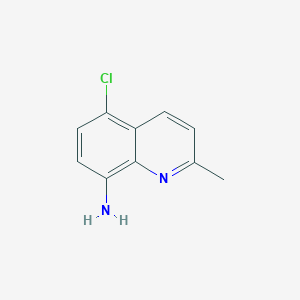

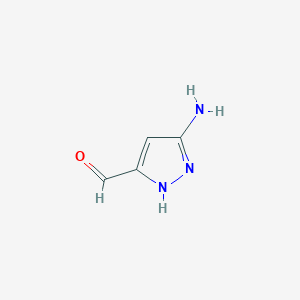
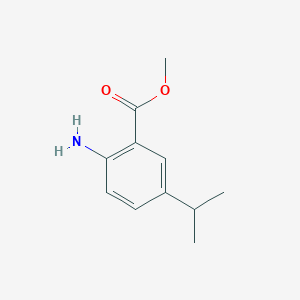
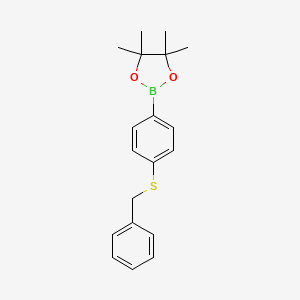

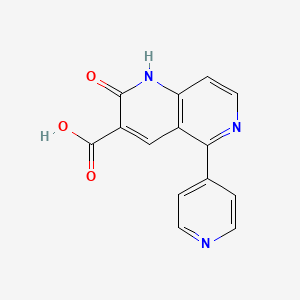
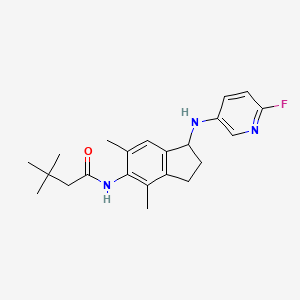
![Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-](/img/structure/B3204209.png)
